molecular formula C11H17Cl2FN2 B2576564 4-(4-Fluorophenyl)piperidin-4-amine dihydrochloride CAS No. 1779126-13-4

4-(4-Fluorophenyl)piperidin-4-amine dihydrochloride

Cat. No. B2576564
CAS RN: 1779126-13-4
M. Wt: 267.17
InChI Key: WNFSOJPFTDIVFD-UHFFFAOYSA-N
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Description

“4-(4-Fluorophenyl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1193389-70-6 . It has a molecular weight of 267.17 . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The IUPAC name of the compound is N-(4-fluorophenyl)-4-piperidinamine dihydrochloride . The InChI code for the compound is 1S/C11H15FN2.2ClH/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11;;/h1-4,11,13-14H,5-8H2;2*1H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 267.17 . It appears as a powder and is typically stored at room temperature .

Scientific Research Applications

Photophysical Properties

Research on borondipyrromethene (BODIPY) analogues, including compounds with tertiary amine groups such as piperidine, has shown significant insights into their photophysical properties. These studies reveal how the electron withdrawing or donating strength of substituents affects fluorescence quantum yields and lifetimes, providing a basis for designing novel fluorescent probes and materials (Qin et al., 2005).

Nucleophilic Substitution Reactions

Research exploring the reactions of primary and secondary amines, including piperidine, with various compounds demonstrates the mechanisms and kinetics of nucleophilic substitution reactions. These studies offer insights into reaction pathways, activation energies, and the effects of solvents and catalysts, which are crucial for synthetic chemistry and pharmaceuticals development (Leffek & Maciejewska, 1986).

Synthesis and Chemical Transformations

The ability to substitute the fluorine atom in fluorobenzaldehydes with amines, including piperidine, under various conditions has been demonstrated, leading to the synthesis of new compounds with potential applications in materials science and drug development. These synthetic strategies are crucial for creating novel molecules with desired properties (Nurkenov et al., 2013).

Material Science and Crystallography

Studies on compounds like "4-[Bis(4-fluorophenyl)methyl]piperazin-1-ium picrate" provide valuable information on crystal structures, hydrogen bonding, and molecular interactions. Such research is essential for understanding the solid-state properties of materials, which has implications for the development of new materials and pharmaceuticals (Betz et al., 2011).

Antimicrobial Research

The synthesis and evaluation of spiro-piperidin-4-ones against Mycobacterium tuberculosis highlight the potential of piperidine derivatives in antimicrobial research. These findings are critical for the development of new therapeutic agents against tuberculosis and other bacterial infections (Kumar et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 and H315 . Precautionary measures include avoiding contact with skin and eyes, and seeking medical attention if irritation persists .

properties

IUPAC Name

4-(4-fluorophenyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.2ClH/c12-10-3-1-9(2-4-10)11(13)5-7-14-8-6-11;;/h1-4,14H,5-8,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNFSOJPFTDIVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=C(C=C2)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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